REACTION_CXSMILES
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[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[C:1]([C:2]1[CH:10]=[CH:9][C:5]([C:6](=[O:7])[C:2]2[CH:10]=[CH:9][CH:5]=[CH:4][CH:3]=2)=[CH:4][CH:3]=1)(=[O:11])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3.4|
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Name
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|
Quantity
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20.3 g
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Type
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reactant
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Smiles
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C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
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Name
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|
Quantity
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350 mL
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Type
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reactant
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Smiles
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C1=CC=CC=C1
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated at 70° for 7 hours
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Duration
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7 h
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Type
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TEMPERATURE
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Details
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cooled to 20°
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Type
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TEMPERATURE
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Details
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maintained at this temperature for 18 hours with continual stirring
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Duration
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18 h
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Type
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ADDITION
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Details
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The reaction mixture is then added to 1 l
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Type
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WASH
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Details
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The benzene solution is washed three times with water
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Type
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CUSTOM
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Details
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The excess benzene is removed by distillation
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Type
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CUSTOM
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Details
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The resulting crystalline material is recrystallized from dimethylformamide, yield 22 g (76% of theory) white crystals mp 158°-9°
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Name
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|
Type
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product
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Smiles
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C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)C(C1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |